molecular formula C20H23NO4 B11695810 Propyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate

Propyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate

Cat. No.: B11695810
M. Wt: 341.4 g/mol
InChI Key: SNZFTFFYVYRIRH-UHFFFAOYSA-N
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Description

PROPYL 4-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE: is an organic compound that belongs to the class of esters and amides It is characterized by the presence of a propyl ester group, a benzoate moiety, and a dimethylphenoxyacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PROPYL 4-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE typically involves the following steps:

    Formation of the Phenoxyacetamide Intermediate: The reaction between 3,4-dimethylphenol and chloroacetic acid in the presence of a base such as sodium hydroxide yields 3,4-dimethylphenoxyacetic acid. This intermediate is then converted to its acyl chloride derivative using thionyl chloride.

    Amidation Reaction: The acyl chloride derivative reacts with 4-aminobenzoic acid to form the amide bond, resulting in the formation of 4-[2-(3,4-dimethylphenoxy)acetamido]benzoic acid.

    Esterification: The final step involves the esterification of the carboxylic acid group with propanol in the presence of a catalyst such as sulfuric acid to yield PROPYL 4-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the amide bond can yield the corresponding amine derivative.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various ester and amide derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of ester and amide bond formation and reactivity.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body to release active pharmaceutical ingredients.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of PROPYL 4-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • PROPYL 4-[2-(2,3-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE
  • PROPYL 4-[2-(3,4-DIMETHOXYPHENOXY)ACETAMIDO]BENZOATE
  • PROPYL 4-[2-(2-BROMO-4,6-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE

Uniqueness:

  • The presence of the 3,4-dimethylphenoxy group distinguishes it from other similar compounds, potentially leading to unique biological and chemical properties.
  • The specific arrangement of functional groups in PROPYL 4-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE may result in distinct reactivity and interaction with molecular targets compared to its analogs.

This detailed article provides a comprehensive overview of PROPYL 4-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

propyl 4-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C20H23NO4/c1-4-11-24-20(23)16-6-8-17(9-7-16)21-19(22)13-25-18-10-5-14(2)15(3)12-18/h5-10,12H,4,11,13H2,1-3H3,(H,21,22)

InChI Key

SNZFTFFYVYRIRH-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2)C)C

Origin of Product

United States

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